2,4(1H,3H)-Quinazolinedione, 7,8-dimethoxy-

Descripción

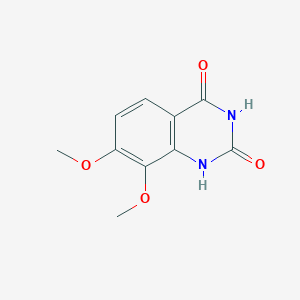

2,4(1H,3H)-Quinazolinedione, 7,8-dimethoxy-, is a quinazoline-derived heterocyclic compound featuring a fused benzene and pyrimidine ring system with two ketone groups at positions 2 and 4, and methoxy (-OCH₃) substituents at positions 7 and 6. Quinazolinediones are of significant interest in medicinal chemistry due to their diverse pharmacological profiles, including antiviral and enzyme inhibitory effects . The 7,8-dimethoxy substitution pattern differentiates this compound from analogues with alternative substituent positions or functional groups, making its comparative analysis critical for understanding structure-activity relationships (SAR).

Propiedades

IUPAC Name |

7,8-dimethoxy-1H-quinazoline-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O4/c1-15-6-4-3-5-7(8(6)16-2)11-10(14)12-9(5)13/h3-4H,1-2H3,(H2,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNCZFFBFTRODRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C(=O)NC(=O)N2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00488304 | |

| Record name | 7,8-Dimethoxyquinazoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00488304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61948-70-7 | |

| Record name | 7,8-Dimethoxyquinazoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00488304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Methyl Esterification and Cyclization Route

One classical method involves:

- Step 1: Methyl esterification of 4,5-dimethoxy-2-nitrobenzoic acid to form the corresponding methyl ester.

- Step 2: Reduction of the nitro group to an amine, yielding 4,5-dimethoxy-2-aminobenzoate.

- Step 3: Solid-phase fusion reaction with urea to induce cyclization, forming the quinazoline-2,4-dione core.

- Step 4: Final cyclization and purification to obtain 6,7-dimethoxy-2,4(1H,3H)-quinazolinedione, which is structurally analogous to the 7,8-dimethoxy derivative.

This method is noted for its stable intermediates and cost-effectiveness, making it suitable for industrial applications.

One-Pot Eco-Efficient Synthesis Using Anthranilic Acid Derivatives

A more recent and environmentally friendly approach involves:

- Step 1: Coupling of 2-amino-3,4-dimethoxybenzoic acid (or similar anthranilic acid derivatives) with potassium cyanate (KOCN) in aqueous medium at room temperature to form a urea intermediate.

- Step 2: Cyclization of the urea intermediate by addition of sodium hydroxide in the same reaction pot.

- Step 3: Acidification of the reaction mixture to precipitate the quinazoline-2,4-dione derivative.

- Step 4: Isolation by simple filtration, yielding highly pure product.

This method avoids high temperatures, expensive reagents, and transition metals, and can be scaled up efficiently.

| Parameter | Condition | Yield (%) | Notes |

|---|---|---|---|

| Solvent | Water | 25–85 °C | High purity by filtration |

| Temperature | Room temperature to 85 °C | 90–95 | Optimized for eco-efficiency |

| Reaction Time | 6–12 hours | One-pot synthesis | |

| Base | NaOH (varied equiv.) | Cyclization step | |

| Acidification | HCl | Precipitation of product |

DMAP-Catalyzed One-Pot Synthesis

Another method employs 4-dimethylaminopyridine (DMAP) as a catalyst:

- Step 1: Reaction of anthranilic acid derivatives with di-tert-butyl dicarbonate ((Boc)2O) in the presence of DMAP at room temperature or reflux.

- Step 2: Formation of the quinazoline-2,4-dione scaffold via heterocyclization.

- Step 3: Isolation of the product after reaction completion.

This metal-free catalytic method provides moderate to good yields and avoids harsh conditions.

Hydrazinolysis and Alkylation Routes for Derivative Synthesis

For derivatives related to 7,8-dimethoxyquinazoline-2,4-dione:

- Starting from anthranilic acid derivatives, intermediates such as diacetohydrazides are prepared via hydrazinolysis.

- Subsequent alkylation reactions with alkyl halides (e.g., benzyl chloride, methyl iodide) yield substituted quinazoline derivatives.

- Structural confirmation is done by NMR and mass spectrometry.

Comparative Summary of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Methyl Esterification + Fusion | 4,5-dimethoxy-2-nitrobenzoic acid | Urea, methyl esterification | Fusion reaction, moderate T | Moderate | Stable intermediates, low cost | Multi-step, requires fusion |

| One-Pot Eco-Efficient | 2-amino-3,4-dimethoxybenzoic acid | KOCN, NaOH, HCl | Room temp to 85 °C, aqueous | 90–95 | Environmentally friendly, scalable | Requires precise pH control |

| DMAP-Catalyzed One-Pot | Anthranilic acid derivatives | (Boc)2O, DMAP | Room temp or reflux | Moderate | Metal-free, mild conditions | Catalyst required, longer time |

| Hydrazinolysis + Alkylation | Anthranilic acid derivatives | Hydrazine, alkyl halides | Reflux, organic solvents | Good | Versatile for derivatives | Multi-step, uses hydrazine |

Research Findings and Optimization

- The eco-efficient one-pot method has been optimized to achieve near-quantitative yields by adjusting solvent, temperature, and base equivalents.

- DMAP catalysis improves reaction rates and yields compared to uncatalyzed reactions but requires careful solvent choice.

- Hydrazinolysis routes enable functionalization at the 3-position of the quinazoline ring, expanding the chemical diversity of derivatives.

- Industrial scalability has been demonstrated for the one-pot aqueous method, highlighting its practical utility.

Análisis De Reacciones Químicas

2,4(1H,3H)-Quinazolinedione, 7,8-dimethoxy- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline derivatives with higher oxidation states.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinazoline derivatives.

Substitution: The methoxy groups at the 7th and 8th positions can undergo nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline-2,4-dione derivatives, while reduction may produce quinazoline-2,4-diol derivatives.

Aplicaciones Científicas De Investigación

Chemistry

2,4(1H,3H)-Quinazolinedione, 7,8-dimethoxy- serves as a critical building block for synthesizing more complex quinazoline derivatives. Its structure allows for various chemical transformations and the development of new synthetic methodologies. This compound is often utilized in:

- Synthesis of Novel Derivatives : Researchers have synthesized a series of derivatives to explore their chemical properties and potential applications .

Biology

The compound has been extensively studied for its biological activities, which include:

- Antimicrobial Properties : It exhibits activity against various bacterial strains. In studies, derivatives of this compound showed mild to moderate activity compared to standard antibiotics like ampicillin .

- Antifungal Activity : Some derivatives have demonstrated effectiveness against fungal pathogens.

- Anticancer Potential : A significant focus has been on its anticancer properties. Studies involving synthesized derivatives have shown promising cytotoxic effects against human cancer cell lines .

Medicine

The therapeutic potential of 2,4(1H,3H)-Quinazolinedione, 7,8-dimethoxy- is being explored in drug development:

- Pharmaceutical Applications : Due to its ability to modulate specific biological pathways, it is considered a candidate for developing new anticancer agents and enzyme inhibitors.

- Mechanism of Action : The compound interacts with various biological targets, leading to changes in cellular processes that can be exploited for therapeutic purposes.

Industry

In addition to its applications in medicine and biology, this compound is also utilized in industrial settings:

- Specialty Chemicals and Materials : Its unique properties make it suitable for producing dyes, pigments, and other specialty chemicals.

Synthesis and Evaluation of Derivatives

A series of studies have focused on synthesizing derivatives of 2,4(1H,3H)-Quinazolinedione. For example:

- A study published in Letters in Drug Design & Discovery evaluated synthesized derivatives for their anticancer activities against three human cancer cell lines. Compounds were characterized using UV, IR, NMR spectroscopy techniques .

- Another research highlighted the synthesis of novel derivatives through reactions involving piperazine moieties which showed promising antimicrobial activity against bacterial strains like Staphylococcus aureus and Bacillus subtilis .

Pharmacological Studies

Research has indicated that certain derivatives exhibit significant cytotoxic effects on cancer cells while maintaining lower toxicity on normal cells. This selectivity is crucial for developing effective anticancer therapies.

Mecanismo De Acción

The mechanism of action of 2,4(1H,3H)-Quinazolinedione, 7,8-dimethoxy- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets depend on the specific biological context and the nature of the interactions.

Comparación Con Compuestos Similares

Structural and Substituent Variations

Key structural analogues include:

Key Observations :

- Substituent Position : The 7,8-dimethoxy substitution likely directs electrophilic reactions to the 5- and 6-positions of the benzene ring, whereas 6,7-dimethoxy analogues may favor reactivity at positions 5 and 8 .

- Oxidation State: Quinazolinediones (two ketones) exhibit higher polarity and hydrogen-bonding capacity than quinazolinones (one ketone), impacting solubility and target binding .

Physicochemical Properties

- Solubility : Methoxy groups enhance water solubility compared to methyl-substituted analogues (e.g., 1,3-dimethyl-2,4-quinazolinedione) .

- Spectroscopic Data :

- ¹H-NMR : Methoxy protons typically resonate at δ 3.8–4.0 ppm. For 6,7-dimethoxy-2,4-quinazolinedione, aromatic protons appear as complex multiplets (δ 7.5–8.3 ppm) .

- Mass Spectrometry : Molecular ion peaks for dimethoxy derivatives are typically 18–30 amu higher than unsubstituted analogues due to methoxy groups.

Actividad Biológica

2,4(1H,3H)-Quinazolinedione, 7,8-dimethoxy- is a synthetic compound belonging to the quinazoline family. It has garnered significant attention in medicinal chemistry due to its diverse biological activities, particularly as an anticancer agent and antimicrobial compound. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a quinazoline ring system with methoxy groups at the 7 and 8 positions. Its molecular formula is , with a molecular weight of approximately 218.20 g/mol. The structural characteristics contribute to its biological activity, influencing interactions with biological targets.

Synthesis Methods

The synthesis of 2,4(1H,3H)-Quinazolinedione, 7,8-dimethoxy- typically involves modification of precursor compounds derived from amino acids or benzoic acid derivatives. Common methods include:

- Cyclization Reactions : Utilizing appropriate precursors under specific conditions to form the quinazoline structure.

- Esterification : Involving reactions with sulfuric acid and methanol to form key intermediates.

- Hydrazinolysis : A step that often yields significant derivatives for further functionalization.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of 2,4(1H,3H)-Quinazolinedione derivatives against various cancer cell lines. The following table summarizes key findings from recent research:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 7 | HUH-7 | 2.5 | Inhibition of cell proliferation |

| 7 | MCF-7 | 6.8 | Induction of apoptosis |

| 7 | HCT-116 | 4.9 | Disruption of cell cycle |

| 15 | HUH-7 | 7.0 | Targeting specific signaling pathways |

| 25 | MCF-7 | 13.1 | Modulation of gene expression |

The compound's mechanism of action involves interference with cellular processes such as apoptosis induction and cell cycle disruption, which are critical for cancer treatment .

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activity against various bacterial strains. Research indicates that it functions as an inhibitor of bacterial gyrase and DNA topoisomerase IV, which are essential for bacterial DNA replication.

The following table outlines the antimicrobial efficacy against selected strains:

| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|---|

| 13 | Staphylococcus aureus | 11 | 80 |

| 15 | Escherichia coli | 10 | 75 |

| 14a | Candida albicans | 12 | 70 |

These results indicate moderate to significant antibacterial activity compared to standard drugs like ampicillin .

Case Studies

A notable study published in Letters in Drug Design & Discovery explored a series of quinazoline derivatives including the target compound. The researchers synthesized multiple derivatives and evaluated their cytotoxicity against a panel of human cancer cell lines using the Sulforhodamine B assay. The findings highlighted that specific substitutions at the quinazoline scaffold significantly enhanced anticancer activity .

Another study focused on the antimicrobial properties of quinazoline derivatives against both Gram-positive and Gram-negative bacteria. The results indicated that modifications at specific positions on the quinazoline ring could optimize antimicrobial efficacy .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 7,8-dimethoxy-2,4(1H,3H)-quinazolinedione, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves cyclization of anthranilic acid derivatives or condensation of substituted urea with dimethoxy-substituted precursors. For example, reductive amination under inert atmospheres (e.g., nitrogen) using LiAlH4 or NaBH3CN can stabilize reactive intermediates . Yield optimization requires controlled pH adjustments (e.g., maintaining pH ~4 during reductions) and purification via column chromatography or recrystallization (e.g., methanol/ether systems for salt formation) .

Q. How can spectroscopic techniques confirm the structural integrity of 7,8-dimethoxy-2,4(1H,3H)-quinazolinedione?

- Methodological Answer :

- 1H-NMR : Methoxy groups (-OCH3) appear as singlets at δ ~3.8–4.0 ppm, while aromatic protons in the quinazoline core resonate between δ 6.8–8.2 ppm. Coupling patterns distinguish adjacent substituents .

- 13C-NMR : Carbonyl carbons (C-2 and C-4) show signals near δ 160–170 ppm. Methoxy carbons appear at δ ~55–60 ppm .

- MS : Molecular ion peaks (e.g., [M+H]+) should align with the molecular formula (C11H10N2O4, exact mass 234.06) .

Q. What physicochemical properties (e.g., solubility, logP) are critical for experimental design with this compound?

- Methodological Answer :

- logP : Calculated XlogP ~1.2 indicates moderate lipophilicity, favoring solubility in polar aprotic solvents (e.g., DMSO, THF) for biological assays .

- PSA : High topological polar surface area (~38.8 Ų) suggests limited blood-brain barrier permeability, guiding in vitro/in vivo study design .

- Crystallinity : Recrystallization from ethanol/water mixtures improves purity for X-ray diffraction studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of quinazolinedione derivatives?

- Methodological Answer :

- Meta-Analysis : Compare datasets across studies using standardized assays (e.g., IC50 values in enzyme inhibition). Adjust for variables like solvent choice (DMSO vs. aqueous buffers) .

- Structural Analogues : Test substituent effects (e.g., replacing methoxy with ethoxy groups) to isolate structure-activity relationships (SAR) .

- Statistical Validation : Apply ANOVA or t-tests to assess significance of conflicting results, ensuring sample sizes meet power analysis requirements .

Q. What advanced computational strategies predict reactivity in novel quinazolinedione derivatives?

- Methodological Answer :

- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to model electron density distributions, identifying nucleophilic/electrophilic sites .

- MD Simulations : Simulate solvation effects in water or lipid bilayers to predict membrane permeability .

- QSAR Models : Train regression models using descriptors like Hammett constants (σ) for methoxy groups to forecast biological activity .

Q. How can Design of Experiments (DOE) optimize multi-step syntheses involving sensitive functional groups?

- Methodological Answer :

- Factor Screening : Use Plackett-Burman designs to prioritize critical variables (e.g., temperature, catalyst loading) .

- Response Surface Methodology (RSM) : Central Composite Designs (CCD) model non-linear relationships between reaction time and yield .

- Robustness Testing : Introduce deliberate perturbations (e.g., ±5% reagent excess) to validate protocol stability .

Data Presentation Guidelines

- Tables : Include standardized data (e.g., melting points, NMR shifts) with error margins (e.g., ±0.1°C for mp).

- Figures : Use high-resolution chromatograms or crystal structures (CCDC codes) for reproducibility .

- Nomenclature : Follow IUPAC rules; bold numerical identifiers (e.g., 1 ) for repeated compound names .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.